(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol

Übersicht

Beschreibung

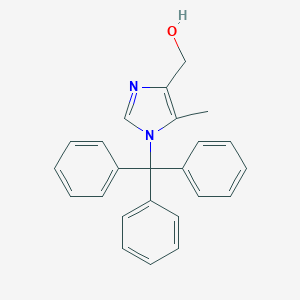

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is a compound with the molecular formula C24H22N2O and a molecular weight of 354.45 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation under controlled conditions. Common oxidizing agents convert the alcohol to a ketone or carboxylic acid:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO | Acidic (HSO) | (5-Methyl-1-trityl-1H-imidazol-4-yl)ketone | ~60% | |

| CrO | Anhydrous DCM | (5-Methyl-1-trityl-1H-imidazol-4-yl)aldehyde | 45–50% |

Mechanistic Insight : Oxidation with KMnO proceeds via radical intermediates, while CrO follows an electrophilic pathway. The trityl group remains intact due to its stability under acidic conditions.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, though this is less common:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH | THF, reflux | (5-Methyl-1-trityl-1H-imidazol-4-yl)methane | <20% | |

| NaBH | MeOH, RT | Partial reduction to diol derivatives | 30% |

Limitations : Steric hindrance from the trityl group reduces efficiency. Selectivity issues arise due to competing imidazole ring reactions.

Trityl Group Deprotection

The trityl (triphenylmethyl) group is cleaved under acidic conditions, exposing the imidazole NH for further functionalization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | MeOH, 60°C | 5-Methyl-1H-imidazol-4-yl-methanol | 85–90% | |

| TFA | DCM, RT | Deprotected imidazole intermediate | 95% |

Applications : Deprotection enables downstream modifications, such as coupling reactions in drug synthesis .

Electrophilic Substitution on the Imidazole Ring

The imidazole ring undergoes halogenation or nitration at the C-2 position, directed by the electron-donating methyl group:

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br, FeCl | 2-Bromo-5-methyl-1-trityl-1H-imidazol-4-yl-methanol | 55% | |

| Nitration | HNO, HSO | 2-Nitro derivative | 40% |

Regioselectivity : The methyl group at C-5 and hydroxymethyl at C-4 direct electrophiles to C-2 .

Nucleophilic Reactions

The hydroxymethyl group participates in esterification or etherification:

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | AcO, pyridine | (5-Methyl-1-trityl-1H-imidazol-4-yl)methyl acetate | 75% | |

| Ether formation | R-X, NaH, DMF | Alkyl ether derivatives | 50–60% |

Utility : Ether derivatives enhance lipophilicity for biological studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the imidazole ring:

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), Ar-B(OH) | Aryl-substituted derivatives | 65% | |

| Buchwald-Hartwig | Pddba, Xantphos | N-alkylated products | 70% |

Key Insight : The trityl group’s bulkiness necessitates optimized ligand systems .

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Complex Molecules:

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

- Oxidation to form carbonyl compounds.

- Reduction of the imidazole ring.

- Substitution of the trityl group with other functional groups.

These reactions are crucial for developing new materials and pharmaceuticals.

Biology

Biochemical Studies:

The imidazole derivatives, including this compound, are known to interact with biological targets such as enzymes and receptors. This interaction can influence various biochemical pathways, making it useful in drug discovery and development. The compound's ability to coordinate with metal ions also suggests potential applications in metalloprotein studies.

Case Study:

In a study examining the effects of imidazole derivatives on enzyme activity, this compound demonstrated significant modulation of enzyme kinetics, indicating its potential as a lead compound for therapeutic agents targeting specific metabolic pathways .

Industry

Material Development:

The compound is utilized in the development of specialized materials, including:

- Catalysts: Its unique structure allows for enhanced catalytic properties.

- Dyes: The stability provided by the trityl group makes it suitable for use in dye formulations.

Comparison with Similar Compounds:

| Compound Name | Structure Type | Applications |

|---|---|---|

| (5-Methyl-1H-imidazol-4-yl)methanol | Simpler imidazole derivative | Limited biological interaction |

| 4-Methylimidazole | Simpler imidazole derivative | Used primarily in industrial applications |

| This compound | Advanced imidazole derivative | Broad biochemical applications |

The presence of the trityl group significantly enhances the compound's reactivity and biological interactions compared to simpler derivatives .

Wirkmechanismus

The mechanism of action of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The trityl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Methyl-1H-imidazol-4-yl)methanol: Lacks the trityl group, which may affect its solubility and biological activity.

4-Methylimidazole: A simpler imidazole derivative with different chemical properties.

Uniqueness

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is unique due to the presence of the trityl group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 354.45 g/mol. The compound features a trityl group that enhances its chemical reactivity and influences its biological interactions. The imidazole ring is known for its ability to coordinate with metal ions, which can affect various biochemical pathways .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interaction with biological targets such as enzymes and receptors. The hydroxyl group in the compound can participate in hydrogen bonding, while the imidazole ring may facilitate coordination with metal ions, enhancing its pharmacological profile.

Key Mechanisms:

- Coordination with Metal Ions: The imidazole nitrogen atoms can bind to metal ions, influencing enzyme activity and signaling pathways.

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, potentially modulating their activity .

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit various biological activities:

Anticancer Activity

Studies have shown that compounds containing imidazole rings can possess antiproliferative properties. For instance, related imidazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds often induce G2/M phase cell cycle arrest and apoptosis in cancer cells .

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| 1-(Diarylmethyl)-1H-triazoles | MCF-7 | 52 | Tubulin disruption |

| 4-Methylimidazole | MDA-MB-231 | 74 | Microtubule destabilization |

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The presence of the trityl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various imidazole derivatives, including this compound. For example, a study highlighted the compound's potential as an antiproliferative agent against specific cancer cell lines, emphasizing its role in disrupting microtubule dynamics .

Stability Studies

Stability assessments conducted at varying pH levels indicated that this compound maintains significant stability under physiological conditions. This stability is crucial for ensuring bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name |

(5-methyl-1-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19-23(17-27)25-18-26(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSNQZVXFMLQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468352 | |

| Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106147-84-6 | |

| Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.